

Spectroscopic Characterization of 4-Hydroxybenzamide Hydrate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxybenzamide hydrate

CAS No.: 138169-57-0

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This guide provides an in-depth technical exploration of the spectroscopic data of **4-Hydroxybenzamide hydrate**, a compound of interest in pharmaceutical and chemical research. As a secondary metabolite and a versatile building block, its unambiguous characterization is paramount for quality control, drug development, and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a field-proven perspective on the causality behind experimental choices and data interpretation.

Introduction: The Significance of 4-Hydroxybenzamide and its Hydrated Form

4-Hydroxybenzamide (4HBM) is a benzamide derivative recognized for its presence in natural sources and its utility as a synthetic intermediate in pharmaceuticals and agrochemicals.[1][2][3] Its molecular structure, featuring a phenolic hydroxyl group, an amide group, and an aromatic ring, gives rise to a rich spectroscopic signature. The compound can exist in both anhydrous and hydrated crystalline forms.[4] The presence of water molecules within the crystal lattice, forming a hydrate, can significantly influence its physicochemical properties, including solubility and stability.[4] Therefore, a thorough spectroscopic analysis is crucial to confirm not only the core molecular structure but also the presence and nature of the water of hydration.

This guide delves into the three cornerstone spectroscopic techniques for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the resulting data for **4-Hydroxybenzamide hydrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (specifically ^1H and ^{13}C), revealing connectivity and stereochemistry.

Expertise & Rationale for Experimental Choices

The choice of solvent is critical in NMR analysis, especially for a molecule like 4-Hydroxybenzamide with labile protons (phenolic -OH and amide -NH₂).

- Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is an excellent choice as it is a polar aprotic solvent that can dissolve 4-Hydroxybenzamide and, crucially, allows for the observation of exchangeable protons from the hydroxyl and amide groups as distinct signals.
- Deuterium Oxide (D₂O): Using D₂O is a deliberate mechanistic probe. The labile -OH and -NH₂ protons will exchange with the deuterium atoms of the solvent, causing their signals to disappear from the ^1H NMR spectrum. This is a definitive method for identifying these specific proton signals.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-Hydroxybenzamide hydrate** and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm

NMR tube.

- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.
- **Data Acquisition:** Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS).

Data Interpretation and Insights

The ^1H NMR spectrum of 4-Hydroxybenzamide in DMSO- d_6 displays characteristic signals that confirm its structure. The aromatic region shows a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.

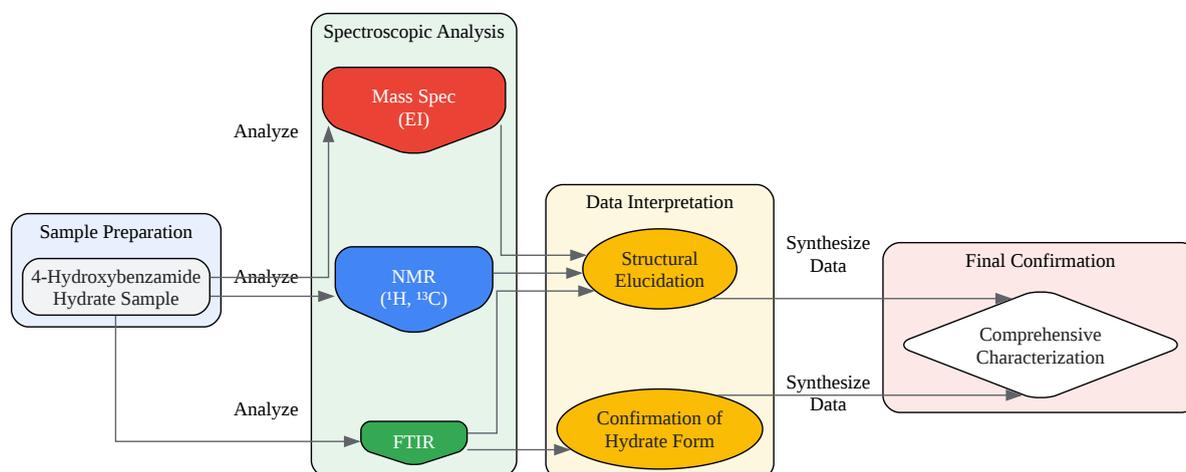
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---------------------------------|-----------------|-------------|------------------------|--|
| ~7.77 | Doublet | 2H | H-2, H-6 | These protons are ortho to the electron-withdrawing amide group, hence they are deshielded and appear downfield.[5] |
| ~6.81 | Doublet | 2H | H-3, H-5 | These protons are ortho to the electron-donating hydroxyl group, causing them to be shielded and appear upfield.[5] |
| ~10.0 | Singlet (broad) | 1H | Phenolic -OH | The acidic proton of the hydroxyl group is highly deshielded and often appears as a broad singlet. [5] |
| ~7.76 / ~7.12 | Singlet (broad) | 2H | Amide -NH ₂ | The two amide protons can appear as two separate broad singlets due to hindered rotation around the C-N bond. Their chemical shift |

can be variable.

[5]

Note: The presence of hydrate water may lead to an additional broad signal, or it could exchange with the -OH and -NH₂ protons, further broadening their signals.

Workflow for Spectroscopic Characterization



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Caption: Workflow for the comprehensive spectroscopic characterization of **4-Hydroxybenzamide hydrate**.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments in the molecule.

Experimental Protocol: ^{13}C NMR Spectroscopy The protocol is similar to ^1H NMR, but acquisition parameters are adjusted for the lower sensitivity and larger chemical shift range of the ^{13}C nucleus. A proton-decoupled experiment is standard, resulting in singlets for each unique carbon atom.

- **Key Parameter Adjustments:** A wider spectral width is used. The number of scans is significantly increased (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Data Interpretation and Insights

| Chemical Shift (δ) ppm | Assignment | Rationale |
|---------------------------------|--------------------------------|--|
| ~169 | C=O (Amide Carbonyl) | The carbonyl carbon is highly deshielded and appears furthest downfield.[6] |
| ~165 | C-4 (Carbon attached to -OH) | The phenolic carbon is deshielded by the directly attached oxygen atom.[6] |
| ~134 | C-2, C-6 | These carbons are adjacent to the electron-withdrawing amide group.[6] |
| ~129 | C-1 (Carbon attached to Amide) | This is the quaternary carbon of the benzene ring attached to the carbonyl group. |
| ~119 | C-3, C-5 | These carbons are shielded by the electron-donating effect of the hydroxyl group.[6] |

Infrared (IR) Spectroscopy: Identifying Functional Groups and Hydration

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For **4-Hydroxybenzamide hydrate**, it is particularly valuable for confirming the presence of the -OH, -NH₂, and C=O groups, as well as the water of hydration.

Expertise & Rationale for Experimental Choices

The Attenuated Total Reflectance (ATR) technique is a modern, preferred method for solid samples. It requires minimal sample preparation compared to the traditional KBr pellet method and provides high-quality, reproducible spectra.

Experimental Protocol: FTIR-ATR Spectroscopy

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
- **Sample Application:** Place a small amount of the **4-Hydroxybenzamide hydrate** powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Data Interpretation and Insights

The IR spectrum of **4-Hydroxybenzamide hydrate** will show several key absorption bands. The presence of water is typically confirmed by a very broad absorption in the O-H stretching region.

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group Assignment | Rationale |
|--------------------------------|------------------------|---------------------------------------|---|
| 3500 - 3200 (very broad) | O-H Stretch | Water of Hydration (H ₂ O) | The hydrogen bonding of water molecules within the crystal lattice results in a very broad and strong absorption band.[7] |
| ~3465 | O-H Stretch | Phenolic -OH | This sharp to medium band corresponds to the stretching of the phenolic hydroxyl group.[7] |
| ~3350 - 3150 | N-H Stretch | Amide (-NH ₂) | The primary amide group typically shows two distinct bands in this region, corresponding to the symmetric and asymmetric N-H stretching vibrations. |
| ~1670 | C=O Stretch | Amide I Band | This is a very strong and sharp absorption due to the carbonyl stretching vibration of the amide group.[7] |
| ~1590 | N-H Bend / C=C Stretch | Amide II Band / Aromatic Ring | This region contains contributions from the N-H bending vibration mixed with C=C stretching of the aromatic ring. |
| ~1467 | C=C Stretch | Aromatic Ring | Corresponds to the skeletal vibrations of |

the benzene ring.[8]

-850

C-H Bend

p-disubstitution

This out-of-plane C-H bending vibration is characteristic of a 1,4- (or para-) substituted aromatic ring.[8]

Molecular Structure of 4-Hydroxybenzamide

Caption: Chemical structure of 4-Hydroxybenzamide (C₇H₇NO₂).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Expertise & Rationale for Experimental Choices

Electron Ionization (EI) is a classic and robust ionization method. It imparts high energy to the molecule, causing predictable fragmentation. This is ideal for a relatively small and stable molecule like 4-Hydroxybenzamide, as the fragmentation pattern provides a "fingerprint" that helps confirm the structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion ($M^{+\bullet}$).

- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation and Insights

The mass spectrum provides the molecular weight and key structural fragments. The molecular weight of anhydrous 4-Hydroxybenzamide is 137.14 g/mol .[\[3\]](#)[\[9\]](#)

| m/z (mass-to-charge) | Ion Identity | Interpretation |
|----------------------|------------------|--|
| 137 | $[M]^{+\bullet}$ | Molecular Ion Peak: This peak corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the anhydrous compound. [3] [6] |
| 121 | $[M - NH_2]^+$ | Fragment Ion: This significant peak results from the loss of the amino radical ($\bullet NH_2$) from the molecular ion. This fragmentation is characteristic of primary amides. [3] |

Note: The water of hydration is not typically observed in a standard EI-MS experiment, as the high vacuum and vaporization conditions would remove it before ionization.

Synthesis of Spectroscopic Data

By integrating the data from NMR, IR, and MS, we can build a self-validating and comprehensive picture of **4-Hydroxybenzamide hydrate**.

- MS confirms the molecular mass of the core molecule is 137 g/mol .

- IR confirms the presence of key functional groups: a phenolic -OH, a primary amide ($\text{C}(=\text{O})\text{NH}_2$), and a p-substituted aromatic ring. Crucially, a broad absorption band between $3500\text{--}3200\text{ cm}^{-1}$ provides strong evidence for the presence of lattice water.
- ^{13}C NMR confirms the carbon skeleton, showing 5 distinct signals corresponding to the 7 carbon atoms (due to symmetry).
- ^1H NMR reveals the proton environment, confirming the 1,4-disubstitution pattern on the aromatic ring and the presence of exchangeable protons associated with the -OH and -NH_2 groups.

Together, these techniques provide unambiguous evidence for the structure of 4-Hydroxybenzamide and strongly support its existence as a hydrate in the solid state.

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